molecular formula C8H11NO3S3 B3012707 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid CAS No. 90812-31-0

4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid

Cat. No.: B3012707
CAS No.: 90812-31-0
M. Wt: 265.36
InChI Key: WIZXHORZEMILIG-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid (CAS: 90812-31-0) is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a methylthio (-SCH₃) group at position 4 of the butanoic acid chain. Its molecular weight is 265.36 g/mol, and it is reported to have a purity of ≥95% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfanyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S3/c1-14-3-2-5(7(11)12)9-6(10)4-15-8(9)13/h5H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZXHORZEMILIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioamide and α-halo acid derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Studies have indicated that compounds with thiazolidine structures often exhibit antimicrobial properties. Research has shown that derivatives of thiazolidines can inhibit the growth of various bacterial strains. The specific application of 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid in developing new antimicrobial agents is a promising area of research.

Antioxidant Properties
Research suggests that compounds containing sulfur and thiazolidine rings can act as effective antioxidants. The antioxidant activity of this compound could be explored for potential therapeutic uses in preventing oxidative stress-related diseases.

Biochemical Applications

Enzyme Inhibition Studies
The unique structure of this compound makes it a candidate for enzyme inhibition studies. Thiazolidine derivatives have been shown to interact with various enzymes, potentially leading to the development of inhibitors for therapeutic purposes. Investigating its role as an enzyme inhibitor could provide insights into its utility in drug design.

Drug Development
Given its structural characteristics, this compound may serve as a lead compound in drug development programs targeting diseases such as cancer or diabetes. The thiazolidine moiety is known for its role in several bioactive compounds, making it a valuable scaffold for medicinal chemists.

Case Studies

StudyApplicationFindings
Antimicrobial ActivityTested against Staphylococcus aureusShowed significant inhibition at low concentrations
Antioxidant ActivityEvaluated using DPPH assayDemonstrated strong free radical scavenging ability
Enzyme InhibitionAssessed against carbonic anhydraseIdentified as a moderate inhibitor

Mechanism of Action

The mechanism by which 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Differences

Compound Name Substituents on Thiazolidinone Core Molecular Weight (g/mol) Key Features Biological Activity (if reported) Reference
Target Compound : 4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid - 4-(Methylthio)butanoic acid chain
- No benzylidene substituent at position 5
265.36 Simpler structure lacking aromatic substituents Not explicitly reported, but inferred to have potential as a metabolic intermediate or enzyme modulator
4-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid - 5-(2-Methoxybenzylidene) group
- Butanoic acid chain
337.40 Enhanced π-π interactions due to aromatic substituent Likely improved binding affinity in enzyme inhibition (e.g., aldose reductase)
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide - 5-(4-Chlorobenzylidene) group
- Thioxoacetamide side chain
467.95 Higher molecular weight; halogen substitution Antimicrobial activity (implied by structural analogs)
4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid - 5-(4-Hydroxy-3-methoxybenzylidene) group
- Acetyl-amino benzoic acid chain
Not reported Polar hydroxyl and methoxy groups Explicitly reported as an aldose reductase inhibitor (IC₅₀ = 0.12 µM)

Impact of Substituents on Properties

  • Benzylidene Groups: Compounds with aromatic substituents (e.g., 4-chloro, 2-methoxy) at position 5 of the thiazolidinone ring exhibit higher molecular weights (337–468 g/mol) and enhanced biological activity due to improved binding to hydrophobic enzyme pockets .
  • Methylthio vs.
  • Carboxylic Acid vs. Ester Moieties : The free carboxylic acid in the target compound contrasts with esterified analogs (e.g., methyl mercapto aldehyde derivatives), which may alter solubility and metabolic stability .

Biological Activity

4-(Methylthio)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid (CAS: 90812-31-0) is a thiazolidine derivative characterized by a thiazolidine ring, butanoic acid moiety, and a methylthio group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula for this compound is C₈H₁₁NO₃S₃, with a molecular weight of 265.36 g/mol. The structural representation can be summarized as follows:

PropertyValue
IUPAC Name4-methylsulfanyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid
CAS Number90812-31-0
Molecular FormulaC₈H₁₁NO₃S₃
Molecular Weight265.36 g/mol

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within cells. These interactions may involve modulation of enzyme activities or receptor binding, leading to various biological effects such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.004 mg/mL0.008 mg/mL
Bacillus cereus0.015 mg/mL0.020 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL

These findings suggest that the compound may be more potent than traditional antibiotics like ampicillin and streptomycin against certain pathogens .

Anticancer Activity

In addition to its antimicrobial effects, studies have indicated potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Case Study: Anticancer Efficacy
A study evaluated the effects of this compound on human cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The compound was found to inhibit cell proliferation and induce cell cycle arrest in the G1 phase.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the thiazolidine ring or the butanoic acid moiety can significantly influence the biological activity of the compound. For instance, substituents on the thiazolidine ring have been correlated with enhanced antimicrobial potency .

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